molecular formula C7H8N2O3 B1368856 Ethyl 5-formyl-1H-imidazole-4-carboxylate CAS No. 137159-36-5

Ethyl 5-formyl-1H-imidazole-4-carboxylate

Cat. No. B1368856
CAS RN: 137159-36-5
M. Wt: 168.15 g/mol
InChI Key: HYBGPMFMANAJKW-UHFFFAOYSA-N
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Description

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H8N2O3 . It is a powder at room temperature . The compound is part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of Ethyl 5-formyl-1H-imidazole-4-carboxylate consists of a five-membered imidazole ring attached to a carboxylate group . The InChI code for this compound is 1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

Ethyl 5-formyl-1H-imidazole-4-carboxylate is a powder at room temperature . It has a molecular weight of 168.15 . The compound has a melting point of 210-212°C . It is soluble in dimethyl sulfoxide and methanol, and slightly soluble in water .

Scientific Research Applications

Ethyl 5-formyl-1H-imidazole-4-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Anti-Tuberculosis Agents: Ethyl 5-formyl-1H-imidazole-4-carboxylate has been identified as a new class of anti-tuberculosis agents. Its ring-substituted imidazole structure contributes to its efficacy in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Coordination Chemistry: This compound forms coordination compounds with cobalt (Co2+), which have been studied for their ability to inhibit photosynthetic electron flow and ATP synthesis. These properties make it a potential candidate for research into Hill reaction inhibitors .

Safety and Hazards

Ethyl 5-formyl-1H-imidazole-4-carboxylate is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole compounds, including Ethyl 5-formyl-1H-imidazole-4-carboxylate, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and materials science .

properties

IUPAC Name

ethyl 5-formyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGPMFMANAJKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566904
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137159-36-5
Record name Ethyl 5-formyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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